N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE

Medicinal Chemistry SAR Studies Probe Design

This is the definitive 3-hydroxypropyl linker variant in the 3,4-dichlorobenzamide sub-series, essential for establishing linker-length-activity relationships against 2-carbon and methoxyethyl analogs. The secondary hydroxyl group (HBD=2) enables evaluation of H-bond donor effects on target engagement. As an unvalidated probe with no literature bioactivity, it is ideal for discovery-stage phenotypic screening and physicochemical profiling. Standard R&D procurement applies; request characterization data with purchase.

Molecular Formula C18H15Cl2NO3
Molecular Weight 364.22
CAS No. 1448047-85-5
Cat. No. B2553618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE
CAS1448047-85-5
Molecular FormulaC18H15Cl2NO3
Molecular Weight364.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23)
InChIKeyYXKVYOPSESUUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide (CAS 1448047-85-5): Benchmarking a 3-Hydroxypropyl-Linked Dichlorobenzamide Probe


N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide (CAS 1448047-85-5) is a synthetic small molecule combining a benzofuran heterocycle, a 3-hydroxypropyl linker, and a 3,4-dichlorobenzamide terminus (C₁₈H₁₅Cl₂NO₃, MW 364.22) . This compound belongs to a series of benzofuran-based amides frequently listed as research chemicals or screening intermediates, yet it remains absent from curated bioactivity databases such as ChEMBL, BindingDB, and PubChem BioAssay, as well as from the peer-reviewed medicinal chemistry literature [1]. Its primary differentiation from close analogs rests in the specific combination of the 3-hydroxypropyl spacer chain and the 3,4-dichloro substitution pattern on the terminal benzamide, which defines a distinct chemical space within the benzofuran-amide class [2].

Why Substituting N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide with Other Benzofuran Amides Fails: Structural Determinants for SAR Continuity


Within the benzofuran-amide chemical space, seemingly minor structural variations—linker length, hydroxylation position, methoxy vs. hydroxy substitution, and the nature of the terminal amide—can produce divergent physicochemical properties (e.g., logP, H-bond donor/acceptor count, rotatable bond count) and unrecognized shifts in biological target engagement . The target compound features a 3-carbon hydroxypropyl linker placing the benzofuran and dichlorobenzamide moieties at a specific spatial separation; close analogs with a 2-carbon linker (CAS 2034441-22-8) or 2-methoxyethyl chain (CAS 2034420-85-2) alter both the H-bonding capability and molecular geometry, making generic interchange unreliable for SAR studies [1]. Furthermore, compounds where the 3,4-dichlorobenzamide is replaced by a cinnamamide (CAS 1448140-29-1), thiophenylacetamide, or pyridine-3-sulfonamide (CAS 1448045-79-1) introduce fundamentally different electronic and steric environments that cannot be assumed to preserve target-binding profiles .

Evidence Guide for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide: Where Structural Differentiation Drives Procurement Decisions


Evidence 1: Linker-Length Differentiation — 3-Hydroxypropyl Spacer vs. 2-Hydroxypropyl Analog Confers Distinct H-Bonding Geometry

The target compound (CAS 1448047-85-5) bears a 3-carbon hydroxypropyl spacer between the benzofuran and the 3,4-dichlorobenzamide, introducing 3 rotatable bonds in the linker alone. Its closest commercial analog, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide (CAS 2034441-22-8), employs a 2-carbon spacer with the hydroxyl positioned at the alpha carbon relative to benzofuran rather than beta . This difference shifts the spatial distance between the benzofuran oxygen and the amide nitrogen by approximately 1.3 Å in the fully extended conformation, altering the hydrogen-bond donor geometry accessible to a target binding site. No head-to-head biological potency data exist for either compound, so this differentiation is class-level and structural only [1].

Medicinal Chemistry SAR Studies Probe Design

Evidence 2: Terminal Amide Differentiation — 3,4-Dichlorobenzamide vs. Cinnamamide Drives Distinct logP and Polar Surface Area Profiles

The target compound terminates in a 3,4-dichlorobenzamide (two chlorine substituents, electron-withdrawing), whereas N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (CAS 1448140-29-1) terminates in a cinnamamide (styryl group, extended conjugation). Calculated logP for the target is approximately 3.9 (based on the ClogP algorithm using the SMILES input), vs. approximately 3.1 for the cinnamamide analog, a difference of ~0.8 log units . The topological polar surface area (TPSA) is ~58 Ų for the target (one amide, one hydroxyl, one benzofuran O) vs. ~49 Ų for the cinnamamide (loss of two chlorine atoms), a difference of ~9 Ų . These differences predict meaningfully distinct membrane permeability and solubility profiles according to standard drug-likeness rules (e.g., Lipinski, Veber) [1].

Physicochemical Profiling PK/PD Prediction Chemical Probe Selection

Evidence 3: Hydroxyl vs. Methoxy Substitution — H-Bond Donor Capacity Alters Solubility and Target Interaction Potential

The target compound contains a secondary alcohol (hydroxyl at the C3 position of the propyl chain), acting as a hydrogen-bond donor (HBD). Its closest methoxy analog, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide (CAS 2034420-85-2), replaces the hydroxyl with a methoxy group, converting the HBD into a hydrogen-bond acceptor (HBA) only . This substitution increases the HBD count from 2 (amide NH + hydroxyl OH) in the target to 1 (amide NH only) in the methoxy analog, while increasing the HBA count by 1 (methoxy O). According to standard drug-likeness rules, reduction of HBD count can improve membrane permeability but may reduce aqueous solubility and alter the ability to form key hydrogen bonds with target protein residues [1]. No experimental solubility or permeability data exist for either compound.

H-Bonding Pharmacology Solubility Optimization Fragment-Based Drug Design

Evidence 4: Absence of Curated Bioactivity Data vs. Benzofuran Class Activity — A Critical Gap for Target-Based Procurement

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed reveals zero curated bioactivity data points (Ki, IC₅₀, Kd, EC₅₀) for the target compound (CAS 1448047-85-5) against any protein target as of April 2026 [1]. This contrasts with structurally related benzofuran amides that have been profiled: for example, benzofuran-based GSK-3β inhibitors have reported IC₅₀ values in the nanomolar range, and certain N-substituted benzamides have demonstrated NFκB pathway inhibition [2]. However, these data derive from compounds with distinct substitution patterns (different linkers, different amide termini) and cannot be extrapolated to the target compound. The target compound thus occupies an unannotated region of chemical space where procurement decisions must be based on structural rationale rather than validated bioactivity [3].

Bioactivity Screening Target Engagement Chemical Probe Validation

Procurement Scenarios for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide (CAS 1448047-85-5): Where Structural Uniqueness Justifies Selection


Scenario 1: SAR Expansion Around the 3-Hydroxypropyl Linker in Benzofuran-Amide Series

For medicinal chemistry teams building a structure-activity relationship (SAR) matrix around benzofuran-amide scaffolds, this compound serves as the specific 3-carbon, 3-hydroxypropyl linker variant needed to establish the linker-length-activity relationship. As demonstrated in Evidence 1, the 2-carbon analog (CAS 2034441-22-8) differs in hydroxyl position and spatial geometry, making the target compound the only commercially available representative of this linker topology in the 3,4-dichlorobenzamide sub-series . Procurement is justified when the SAR question explicitly compares linker-length dependence.

Scenario 2: Physicochemical Profiling of Dichlorobenzamide-Terminated Benzofurans for CNS vs. Peripheral Selectivity

The target compound's calculated logP (~3.9) and TPSA (~58 Ų) place it in a physicochemical range relevant for both CNS and peripheral target screening (Evidence 2). When a research program requires systematic profiling of how the 3,4-dichlorobenzamide terminus influences membrane permeability relative to cinnamamide or sulfonamide analogs (CAS 1448140-29-1, CAS 1448045-79-1), this compound is the only 3,4-dichlorobenzamide variant available with the 3-hydroxypropyl linker, enabling direct physicochemical comparison .

Scenario 3: H-Bond Donor/Acceptor Probe in Fragment- or Ligand-Efficiency Optimization

The presence of the secondary hydroxyl group (HBD count = 2) distinguishes this compound from the methoxy analog (CAS 2034420-85-2, HBD count = 1), as detailed in Evidence 3. This compound is the appropriate procurement choice when the research objective is to evaluate the impact of an additional hydrogen-bond donor on target affinity, aqueous solubility, or crystallographic interactions, particularly in structure-based drug design where the hydroxyl may engage a specific backbone or side-chain residue .

Scenario 4: Exploratory Phenotypic or Target-Based Screening with an Unannotated Benzofuran Probe

As documented in Evidence 4, this compound has no prior bioactivity annotation, making it suitable for discovery-stage phenotypic screening or high-throughput target panels where novelty is valued. However, users must be aware that this is an unvalidated probe with no known potency, selectivity, or toxicity profile. Its procurement should be coupled with plans for full in-house characterization rather than reliance on literature precedent [1]. The 3,4-dichlorobenzamide motif may confer distinct target-binding properties compared to unsubstituted or mono-chlorinated benzamides, but this remains untested .

Quote Request

Request a Quote for N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.